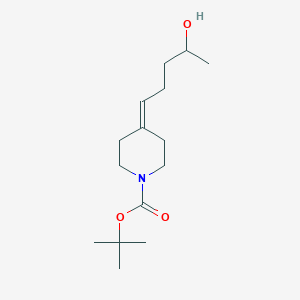

tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-hydroxypentylidene substituent at the 4-position. The hydroxypentylidene group consists of a five-carbon chain with a hydroxyl group and a conjugated double bond ("-idene"), which confers unique electronic and steric properties. This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical research, leveraging the Boc group’s stability during multi-step reactions .

Properties

IUPAC Name |

tert-butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-12(17)6-5-7-13-8-10-16(11-9-13)14(18)19-15(2,3)4/h7,12,17H,5-6,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKXKFVJTFXXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C1CCN(CC1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Similar Piperidine Derivatives

Tert-Butyl 4-(4-cyanophenylamino)piperidine-1-carboxylate :

- This compound is synthesized from 4-aminobenzonitrile and tert-butyl 4-oxocyclohexanecarboxylate using sodium triacetoxyborohydride in acetic acid and tetrahydrofuran (THF) at 0°C to room temperature for 3 hours, followed by purification with column chromatography (yield: 47%).

- Reaction Conditions :

- Stage 1: 0°C to room temperature, 3.25 hours.

- Stage 2: Ethyl acetate and sodium bicarbonate for extraction and washing.

- Yield and Purity : 47% yield after purification.

Tert-Butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate :

- This compound is prepared from tert-butyl 4-(bromomethylene)piperidine-1-carboxylate and 3-hydroxyphenyl boronic acid using a palladium catalyst in THF and water at 50°C for 1.5 hours, followed by silica gel chromatography purification (yield: 66%).

- Reaction Conditions :

- Temperature: 50°C.

- Time: 1.5 hours.

- Catalyst: 1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride dichloromethane complex.

- Yield and Purity : 66% yield after purification.

Hypothetical Synthesis Steps

Step 1: Preparation of Piperidine Precursor

- Starting Material : Tert-Butyl 4-oxopiperidine-1-carboxylate .

- Reaction Conditions :

Step 2: Formation of Hydroxypentylidene Group

- Starting Material : 4-Hydroxypentanal or a similar aldehyde.

- Reaction Conditions :

Comparison of Synthesis Conditions for Related Compounds

| Compound | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Tert-Butyl 4-(4-cyanophenylamino)piperidine-1-carboxylate | 4-Aminobenzonitrile, tert-butyl 4-oxocyclohexanecarboxylate | Sodium triacetoxyborohydride, acetic acid, THF, 0°C to RT, 3.25 h | 47% |

| Tert-Butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate | tert-Butyl 4-(bromomethylene)piperidine-1-carboxylate, 3-hydroxyphenyl boronic acid | Palladium catalyst, THF, water, 50°C, 1.5 h | 66% |

Hypothetical Synthesis Conditions for tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate

| Step | Starting Materials | Reaction Conditions | Purpose |

|---|---|---|---|

| 1 | Tert-Butyl 4-oxopiperidine-1-carboxylate | Sodium borohydride, ethanol | Reduce carbonyl group |

| 2 | 4-Hydroxypentanal | p-Toluenesulfonic acid, toluene | Form hydroxypentylidene group |

| 3 | Piperidine precursor, hydroxypentylidene derivative | Pyridine, dichloromethane | Couple piperidine with hydroxypentylidene |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Targeted Protein Degradation

One of the most significant applications of tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate is its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, offering a novel approach to modulating protein levels within cells. The incorporation of this compound into PROTACs can enhance the three-dimensional orientation of the degrader, optimizing its interaction with target proteins and improving efficacy in drug-like properties .

Bioconjugation

The compound's structure makes it suitable for use as a crosslinker in bioconjugation processes. Bioconjugation involves the attachment of biomolecules to synthetic compounds, which can facilitate the development of targeted delivery systems for drugs or imaging agents. This application is particularly relevant in creating conjugates that can selectively bind to cancer cells or specific biomarkers .

Case Study 1: PROTAC Development

In a recent study, researchers synthesized a series of PROTACs utilizing tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate as a linker. The study demonstrated that these PROTACs effectively targeted specific proteins for degradation, leading to significant reductions in protein levels within cancer cell lines. The results highlighted the importance of linker flexibility and rigidity in achieving optimal degradation efficiency .

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of piperidine derivatives, including tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate. The study found that this compound could enhance immune cell activity against tumor cells by inhibiting the PD-1/PD-L1 pathway, suggesting its potential as an immunotherapeutic agent .

Data Tables

| Application Area | Description |

|---|---|

| Targeted Protein Degradation | Utilized as a linker in PROTACs for selective degradation of target proteins |

| Bioconjugation | Serves as a crosslinker for developing targeted drug delivery systems |

| Immunotherapy | Enhances immune response against cancer cells through PD-1 inhibition |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The tert-butyl piperidine-1-carboxylate scaffold is highly versatile, with modifications at the 4-position significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate ()

- Substituent : 4-methylpentyl (aliphatic chain).

- Synthesis : Prepared via hydroxylation and Boc protection using di-tert-butyl dicarbonate .

- Key Properties :

tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate ()

- Substituent : 4-hydroxybenzoyl (aromatic ketone).

- Key Properties: Molecular weight: 305.37 g/mol; density: 1.2 g/cm³. Boiling point: 339.5°C, reflecting higher thermal stability due to the benzoyl group .

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate ()

- Substituent: Amino and pyridinyl groups.

- Pyridinyl ring introduces heteroaromaticity, useful in metal coordination or drug-receptor interactions.

tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate ()

Physicochemical Properties Comparison

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) in environments with potential aerosolization .

- Skin/Eye Protection : Wear chemical-resistant gloves, goggles, and full-body protective clothing to minimize direct contact. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical advice .

- Storage : Store in a dry, ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong oxidizers). Maintain temperature within manufacturer-recommended ranges .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC-MS : Assess purity by comparing retention times with standards.

- NMR Spectroscopy : Confirm structural features (e.g., tert-butyl groups, piperidine ring) via characteristic proton and carbon signals.

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylate) .

- Reference Standards : Use commercially available intermediates (e.g., tert-butyl piperidine derivatives) for cross-validation .

Q. What are the documented acute toxicity profiles of this compound?

- Methodological Answer :

- Acute Toxicity : Classified under Category 4 for oral, dermal, and inhalation exposure (LD₅₀ > 2000 mg/kg). Symptoms may include respiratory or skin irritation .

- Testing Protocols : Follow OECD 423 (acute oral toxicity) or 436 (acute inhalation) guidelines. Note that chronic toxicity data are limited, necessitating precautionary handling .

Advanced Research Questions

Q. How can contradictory data on stability and decomposition products be resolved?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests under varied conditions (pH, temperature, light) using HPLC-MS to identify decomposition byproducts (e.g., tert-butyl alcohol or piperidine derivatives) .

- Reactivity Screening : Test compatibility with common solvents/reagents (e.g., DMSO, THF) to rule out unexpected reactions .

Q. What strategies optimize the synthesis yield of tert-Butyl 4-(4-hydroxypentylidene)piperidine-1-carboxylate?

- Methodological Answer :

- Stepwise Synthesis :

Triazole Formation : React cyclopropylamine with thiocyanate under controlled pH to generate the triazole core .

Piperidine Functionalization : Use tert-butyl dicarbonate (Boc₂O) for carboxylate protection under inert atmosphere (N₂/Ar) .

- Catalysis : Employ Pd/C or enzyme-mediated reactions to enhance regioselectivity and reduce side products .

Q. How do structural modifications (e.g., hydroxylpentylidene substituents) influence biological activity?

- Methodological Answer :

- SAR Studies :

- In Silico Modeling : Use docking simulations (e.g., AutoDock) to predict interactions with biological targets (e.g., enzymes, receptors).

- In Vitro Assays : Test derivatives for cytotoxicity (MTT assay) or receptor binding (radioligand displacement) to correlate substituent effects with activity .

Q. What methodologies address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- Environmental Fate Studies :

- Biodegradation : Use OECD 301B (ready biodegradability) to assess persistence.

- Aquatic Toxicity : Perform Daphnia magna or algae growth inhibition tests (OECD 202/201) to determine EC₅₀ values .

- Waste Management : Neutralize acidic/basic byproducts before disposal and collaborate with certified waste treatment facilities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on carcinogenicity and mutagenicity?

- Methodological Answer :

- Data Triangulation : Cross-reference with authoritative databases (e.g., IARC, NTP). Current evidence indicates no carcinogenic classification by IARC/ACGIH .

- Ames Test : Conduct bacterial reverse mutation assays (OECD 471) to resolve discrepancies in mutagenicity claims .

Experimental Design Considerations

Q. What controls are essential in pharmacological studies using this compound?

- Methodological Answer :

- Negative Controls : Use vehicle-only (e.g., DMSO) and untreated cell/animal groups.

- Positive Controls : Include known agonists/antagonists (e.g., reference drugs) for target validation .

- Dose-Response Curves : Test ≥5 concentrations to establish IC₅₀/EC₅₀ values and assess efficacy-toxicity margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.